Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

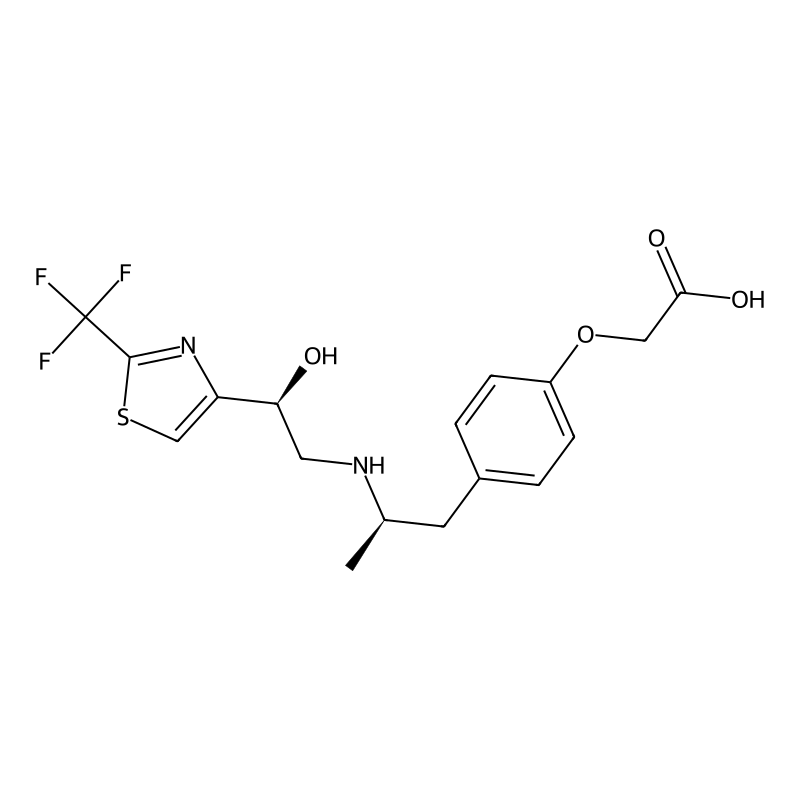

The compound Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)- is a complex organic molecule notable for its potential pharmaceutical applications. This compound features a trifluoromethyl group attached to a thiazole ring, which is known for its biological activity. The presence of multiple functional groups, including an acetic acid moiety and a hydroxyl group, contributes to its unique chemical properties and reactivity.

The chemical reactivity of this compound can be attributed to the presence of various functional groups. Notably, the acetic acid group can participate in esterification reactions, while the hydroxyl group can engage in dehydration or oxidation reactions. The thiazole ring may also undergo nucleophilic substitutions or electrophilic aromatic substitutions, depending on the reaction conditions. For example, reactions with amines could lead to the formation of amides, while reactions with alcohols could yield esters.

The biological activity of this compound is primarily linked to its thiazole component, which has been associated with various pharmacological effects. Thiazole derivatives are often explored for their antimicrobial, antifungal, and anti-inflammatory properties. Studies have indicated that compounds containing similar structures can inhibit certain enzymes or pathways involved in disease processes, making them potential candidates for drug development.

The synthesis of Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)- typically involves several steps:

- Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors containing sulfur and nitrogen.

- Introduction of the Trifluoromethyl Group: This is often accomplished using trifluoromethylating agents under specific conditions.

- Construction of the Acetic Acid Moiety: This may involve acylation reactions where acetic anhydride or acetyl chloride is used.

- Final Coupling Reactions: The final assembly of the molecule may require coupling reactions between the various intermediates to achieve the desired structure.

Due to its complex structure and biological activity, this compound has potential applications in various fields:

- Pharmaceuticals: It may serve as a lead compound for developing new medications targeting bacterial infections or inflammatory diseases.

- Agriculture: Compounds with similar structures have been explored for use as pesticides or fungicides due to their antimicrobial properties.

- Material Science: The unique properties of thiazole derivatives can be utilized in creating novel materials with specific functionalities.

Interaction studies involving this compound are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies often focus on:

- Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other drugs when administered together.

- Metabolism: Understanding how this compound is metabolized in vivo can provide insights into its efficacy and safety profile.

Several compounds share structural similarities with Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)-, each offering unique properties:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 2-Aminothiazole | Contains thiazole ring | Antimicrobial | Simpler structure |

| Trifluoromethylthiazole | Trifluoromethyl group | Anticancer | Enhanced lipophilicity |

| Phenoxyacetic acid | Phenoxy group with acetic acid | Anti-inflammatory | Less complex than target compound |

These comparisons highlight the uniqueness of the target compound due to its intricate structure and potential multifunctionality in therapeutic applications.